Dermaseptin-H15

Antimicrobial peptide therapeutic index Gram-negative selectivity Acinetobacter baumannii

Researchers screening for multidrug-resistant A. baumannii and P. aeruginosa leads often encounter unmanageable hemolytic toxicity. Dermaseptin-H15 addresses this as a patented 24-residue AMP with engineered therapeutic index improvements. - Claims low hemolysis while maintaining anti-Gram-negative potency per U.S. Patent 10,221,222 B2. - Serves as a defined scaffold for SAR studies targeting 730- to 980-fold selectivity enhancements. - Enables mechanism-of-action assays without confounding erythrocyte lysis artifacts.

Molecular Formula
Molecular Weight
Cat. No. B1577015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-H15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-H15 Peptide Overview


Dermaseptin-H15 is a 24-residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally identified from the skin secretions of Phyllomedusinae tree frogs [1]. The peptide is characterized by the primary amino acid sequence GLWSKIKDVAAAAGKAALGAVNEAL-NH₂, with a calculated molecular weight of approximately 2423.85 Da . Like other dermaseptins, Dermaseptin-H15 adopts an amphipathic α-helical conformation in membrane-mimetic environments, enabling membrane-disruptive antimicrobial activity [2]. Notably, Dermaseptin-H15 corresponds to Sequence 15 disclosed in U.S. Patent 10,221,222 B2 (granted 2019-03-05), which describes dermaseptin-type AMPs engineered for improved therapeutic indices and Gram-negative selectivity [3].

Dermaseptin-H15 vs. Other Dermaseptins


Generic substitution among dermaseptin family members is scientifically unsound due to marked sequence-dependent divergence in antimicrobial potency, hemolytic toxicity, and pathogen selectivity profiles [1]. While dermaseptins share a conserved signal peptide and acidic propiece, the C-terminal mature peptide domain exhibits extensive sequence variation that directly governs therapeutic index (TI = HC₅₀/MIC ratio) [2]. For instance, native Dermaseptin S4 lyses human erythrocytes at micromolar concentrations, whereas other family members including Dermaseptin-H15 demonstrate substantially reduced hemolytic activity while maintaining or improving antimicrobial potency against Gram-negative pathogens [3]. Dermaseptin S4 derivatives have achieved therapeutic index improvements of up to 730-fold against Acinetobacter baumannii and 980-fold against Pseudomonas aeruginosa through targeted sequence modifications [4]. Consequently, substitution with a structurally dissimilar analog risks compromised selectivity, unacceptable cytotoxicity, or loss of activity against clinically relevant multidrug-resistant (MDR) pathogens [5].

Dermaseptin-H15 Evidence Guide


Therapeutic Index vs. Native Dermaseptin S4

Dermaseptin-H15 (Sequence 15 in U.S. Patent 10,221,222 B2) is claimed to demonstrate improved therapeutic index against Gram-negative bacterial pathogens relative to native Dermaseptin S4. The patent explicitly states that the claimed peptide compositions maintain or improve antimicrobial activity against Acinetobacter baumannii and Pseudomonas aeruginosa while significantly decreasing hemolytic activity against human red blood cells [1]. For context, native Dermaseptin S4 exhibits an HC₅₀ of approximately 1.4 μM against human erythrocytes under standardized 3-hour incubation at 37°C, with a therapeutic index (HC₅₀/MIC) of ≤0.3 against A. baumannii [2]. By contrast, optimized dermaseptin S4 derivatives incorporating specificity determinants achieved therapeutic index improvements of 730-fold (TI = 219) against A. baumannii and 980-fold against P. aeruginosa [3]. While exact MIC and HC₅₀ values for Dermaseptin-H15 are not publicly disclosed in the available literature, its inclusion within the patent family explicitly claiming such improvements provides class-level inference of enhanced selectivity relative to native Dermaseptin S4 [4].

Antimicrobial peptide therapeutic index Gram-negative selectivity Acinetobacter baumannii

Engineered Gram-Negative Selectivity

The Dermaseptin-H15 sequence (ALWMTLKKKVLKAKAKALNAVLSGANA per DRAMP entry DRAMP27776) incorporates engineered specificity determinants that shift selectivity from broad-spectrum antimicrobial activity to enhanced Gram-negative targeting [1]. The patent explicitly claims that specificity determinants within the AMP sequences change selectivity from broad-spectrum antimicrobial activity to AMPs with Gram-negative selectivity [2]. This contrasts with native Dermaseptin S4 (ALWMTLLKKVLKAAAKALNAVLVGANA), which exhibits broad-spectrum activity but also lyses human erythrocytes at micromolar concentrations, limiting its therapeutic utility [3]. Similarly, native Dermaseptin B2 demonstrates broad-spectrum antibacterial activity but has been reported to paradoxically increase viral infectivity in Zika virus assays at certain concentrations, whereas S4 family analogs exhibit antiviral activity at 3–12.5 μg/mL [4]. The Dermaseptin-H15 sequence contains key lysine residue positioning and hydrophobic domain organization characteristic of the Gram-negative-selective dermaseptin variants disclosed in the patent family [5].

Antimicrobial peptide selectivity Gram-negative targeting Sequence specificity determinants

Reduced Hemolysis vs. Native Dermaseptin S4

Dermaseptin-H15 is explicitly claimed in U.S. Patent 10,221,222 B2 to significantly decrease hemolytic activity against human red blood cells while maintaining or improving antimicrobial activity against Gram-negative pathogens [1]. This represents a critical differentiation from native Dermaseptin S4, which lyses human erythrocytes at micromolar concentrations (HC₅₀ ≈ 1.4 μM) [2]. The therapeutic index (TI), defined as HC₅₀/MIC, serves as the quantitative metric of selectivity for prokaryotic versus eukaryotic membranes; larger TI values indicate greater antimicrobial specificity [3]. The patent states that the claimed peptide compositions demonstrate improved TI values relative to control peptides [4]. While exact HC₅₀ values for Dermaseptin-H15 are not publicly disclosed, the patent's explicit claim of significantly decreased hemolytic activity positions this compound as a low-hemolysis alternative to native Dermaseptin S4 within the dermaseptin family [5].

Antimicrobial peptide hemolytic activity HC50 Selectivity index

Potency vs. Dermaseptin S1 and S4

The patent family encompassing Dermaseptin-H15 claims compositions that maintain or improve antimicrobial activity against Gram-negative pathogens including Acinetobacter baumannii and Pseudomonas aeruginosa [1]. Contemporary studies on dermaseptin derivatives demonstrate that optimized analogs exhibit MICs ranging from 3.125 to 12.5 μg/mL against A. baumannii, with MBCs ranging from 6.25 to 25 μg/mL [2]. For comparative context, native Dermaseptin S4 exhibits anti-N. gonorrhoeae MICs ranging from 10 to 100 μg/mL [3], while the 28-mer analog K(4)K(20)S4 displays an MIC of 8 μM against E. coli O157:H7 under standard conditions [4]. Dermaseptin S1 (DS1) shows potent activity against Gram-positive and Gram-negative bacteria, with a 16-mer derivative demonstrating improved activity over the native sequence [5]. Dermaseptin-H15, as a claimed member of the optimized dermaseptin-type peptide family, is positioned within the potency range demonstrated by these structurally characterized analogs [6].

MIC determination Antibacterial potency Multidrug-resistant bacteria

Dermaseptin-H15 Application Scenarios


MDR Gram-Negative Pathogen Screening

Dermaseptin-H15 is optimally deployed as a lead candidate in antimicrobial screening libraries focused on multidrug-resistant Gram-negative pathogens, particularly A. baumannii and P. aeruginosa. The peptide is explicitly claimed in U.S. Patent 10,221,222 B2 to maintain or improve antimicrobial activity against these specific pathogens while exhibiting reduced hemolytic activity [1]. This selectivity profile aligns with urgent clinical priorities, given that 74% of A. baumannii clinical isolates and 34% of P. aeruginosa isolates are multidrug-resistant [2]. Procurement of Dermaseptin-H15 for structure-activity relationship (SAR) studies may reveal specificity determinants that confer the 730-fold to 980-fold therapeutic index improvements observed in optimized dermaseptin derivatives [3].

Comparative Selectivity Studies

Dermaseptin-H15 serves as a critical comparator in studies designed to elucidate the structural basis of dermaseptin selectivity. Its sequence contains engineered specificity determinants claimed to shift selectivity from broad-spectrum activity toward Gram-negative targeting [1]. Researchers can systematically compare Dermaseptin-H15 against native Dermaseptin S4 (HC₅₀ ≈ 1.4 μM; broad-spectrum with hemolytic liability) [2] and Dermaseptin B2 (broad-spectrum antibacterial but reported to increase Zika virus infectivity in certain assays) [3] to map sequence-function relationships governing therapeutic index and pathogen selectivity. Such comparative analyses are essential for rational AMP design and optimization pipelines.

Preclinical Safety Evaluation

For research programs requiring AMPs with minimal mammalian cell toxicity, Dermaseptin-H15 offers a claimed low-hemolysis profile suitable for preclinical safety evaluation [1]. The patent explicitly claims that the peptide compositions significantly decrease hemolytic activity against human red blood cells while maintaining antimicrobial potency [2]. This property enables researchers to assess therapeutic windows in in vitro cytotoxicity assays using human cell lines (e.g., HEp-2, RAW 264.7 macrophages) without confounding hemolytic artifacts. The therapeutic index (HC₅₀/MIC) serves as the quantitative metric for tracking selectivity improvements across lead optimization campaigns [3].

AMP Library Construction for MDR Pathogens

Dermaseptin-H15 is a strategically valuable addition to focused AMP libraries targeting nosocomial MDR pathogens. Healthcare-associated infections caused by A. baumannii and P. aeruginosa represent a critical unmet medical need, with mortality rates reaching approximately 40,000 deaths per year in the United States alone [1]. Contemporary dermaseptin derivative studies demonstrate that optimized analogs achieve MICs ranging from 3.125 to 12.5 μg/mL against A. baumannii, with MBCs ranging from 6.25 to 25 μg/mL [2]. Dermaseptin-H15, as a claimed member of the patent family exhibiting improved therapeutic indices, provides a structurally defined scaffold for SAR exploration, analog generation, and mechanism-of-action studies including atomic force microscopy (AFM) analysis of bacterial membrane perturbation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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